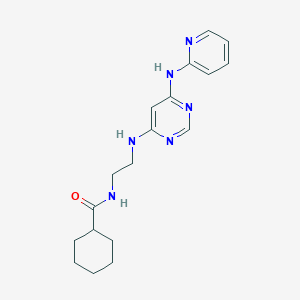

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- A study on the synthesis of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer and anti-5-lipoxygenase agents, demonstrates the versatility of related compounds in medicinal chemistry. The research highlights the synthesis process and the evaluation of cytotoxic and enzyme inhibition activities, indicating their potential therapeutic applications (Rahmouni et al., 2016).

Anticancer Drug Discovery

- Another significant study describes the discovery of a small molecule histone deacetylase (HDAC) inhibitor, showcasing its selective inhibition of specific HDACs, which blocks cancer cell proliferation and induces apoptosis. This research emphasizes the drug's potential as an anticancer agent and its progression into clinical trials (Zhou et al., 2008).

Heterocyclic Compound Synthesis

- Research on the one-pot synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives exemplifies the chemical versatility of related compounds in synthesizing polyfunctional fused heterocyclic compounds. This study underscores the methodological advancements in heterocyclic chemistry (Dyachenko et al., 2020).

Antimicrobial and Antioxidant Activities

- Investigations into the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine highlight the antimicrobial properties of these compounds. The research provides insights into the potential use of these compounds as antimicrobial agents, comparing their efficacy to standard drugs (Hossan et al., 2012).

Novel Synthetic Pathways

- The synthesis of novel indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives showcases the exploration of new synthetic pathways. This study not only highlights the compounds' antioxidant activity but also their potential as neuroprotective and anti-inflammatory agents (Mohamed & El-Sayed, 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .

Mode of Action

It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, some N-(pyridin-2-yl)amides have been found to inhibit the activity of tyrosine kinases , which play crucial roles in the regulation of cell cycle and transcription .

Result of Action

Compounds with similar structures have been found to exhibit substantial antiviral activity and anti-fibrotic activities . For instance, certain compounds were found to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It is known that the synthesis of similar compounds can occur under different reaction conditions . This suggests that the compound’s action might be influenced by the environment in which it is synthesized or administered.

Propriétés

IUPAC Name |

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c25-18(14-6-2-1-3-7-14)21-11-10-20-16-12-17(23-13-22-16)24-15-8-4-5-9-19-15/h4-5,8-9,12-14H,1-3,6-7,10-11H2,(H,21,25)(H2,19,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZRDHPOTVFGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2841263.png)

![5-chloro-N-methyl-6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2841264.png)

![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2841268.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)

![N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2841283.png)